Dicentrinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicentrinone is a naturally occurring alkaloid that was first isolated from the plant Dicentra cucullaria. It has been found to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Due to its potential therapeutic applications, dicentrinone has drawn the attention of many researchers in recent years.
Scientific Research Applications
Antiparasitic Activity
Dicentrinone, an oxoaporphine alkaloid, exhibits significant antiparasitic properties. A study found that dicentrinone isolated from Ocotea puberula showed activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This activity was comparable to the standard drug benznidazole. The study also noted that dicentrinone caused a disturbance in cell membrane models, indicating potential mechanisms for its antiparasitic effects (Barbosa et al., 2020).
Anti-Tumor Properties
Dicentrinone has demonstrated anti-tumor activities. Research on extracts from Ocotea leucoxylon identified dicentrinone as an inhibitor of topoisomerase I, an enzyme critical in DNA replication, making it a potential candidate for cancer treatment. The study highlighted dicentrinone's selective bioactivity against certain yeast strains, suggesting its potential as an anticancer agent (Zhou et al., 2000).
Antioxidant and Anti-Inflammatory Properties
Dicentrinone from Duguetia furfuracea has shown considerable antioxidant and anti-inflammatory effects. In vitro and in vivo studies demonstrated its effectiveness in scavenging free radicals and inhibiting inflammation in models of rheumatic diseases. This suggests its potential application in treating conditions involving oxidative stress and inflammation (Santos et al., 2018).
Inhibition of Protein Disulfide Isomerase in Cancer
Dicentrinone, along with dicentrine, isolated from Stephaniae tetrandrae Radix, has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding. Their inhibition of PDI activity indicates a potential application in cancer therapy, particularly in human hepatoma cells (Zhao et al., 2021).
Leishmanicidal Activity
Research on alkaloids from Duguetia furfuracea revealed that dicentrinone showed strong leishmanicidal activity, indicating its potential use in treating leishmaniasis, a disease caused by protozoan parasites (da Silva et al., 2009).
properties
CAS RN |
16408-78-9 |
---|---|
Product Name |
Dicentrinone |
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
16,17-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14,16,18-octaen-13-one |
InChI |
InChI=1S/C19H13NO5/c1-22-12-6-10-11(7-13(12)23-2)18(21)17-15-9(3-4-20-17)5-14-19(16(10)15)25-8-24-14/h3-7H,8H2,1-2H3 |
InChI Key |
NEQVOBXBOFZEMR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC |
Other CAS RN |
16408-78-9 |
synonyms |
dicentrinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.